Antimycin A2 is a member of the antimycin family, which consists of over 40 different compounds known for their potent inhibitory effects on the mitochondrial respiratory chain, specifically targeting the cytochrome b-c1 segment. Discovered nearly 65 years ago, antimycins have been extensively studied due to their wide range of applications, from use as a piscicide in the catfish farming industry to potential roles in cancer therapy3.
Antimycin A2 has been utilized in aquaculture as a piscicide, particularly in catfish farming, due to its high toxicity to fish3. Beyond its use in aquaculture, antimycin A2 has shown potent killing activity against a range of organisms, including insects, nematodes, and fungi, indicating its potential as a broad-spectrum biopesticide3. In the medical field, the discovery that antimycins can inhibit Bcl-2 and Bcl-xL proteins has opened up new avenues for cancer treatment. These proteins contribute to the resistance of cancer cells to apoptosis, and by inhibiting them, antimycins could be used in combination with other chemotherapeutic agents to enhance cancer cell death3. The dual functionality of antimycins, affecting both respiration and apoptosis, makes them particularly interesting candidates for drug development and cancer research.
Antimycin A2 is produced by Streptomyces bacteria, which are soil-dwelling microorganisms known for their ability to synthesize a variety of secondary metabolites. These metabolites serve various ecological functions, including competition against other microorganisms. The antimycin family includes several variants: Antimycin A1, A2, A3, and A4, with Antimycin A2 being one of the significant components of this complex .
The biosynthesis of Antimycin A2 is a complex process involving a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The pathway begins with the amino acid tryptophan, which undergoes several transformations facilitated by a series of enzymes coded by the ant gene cluster. Key steps in the synthesis include:
The entire process requires fourteen proteins from the ant gene family to facilitate various biochemical transformations .
The molecular structure of Antimycin A2 features a complex arrangement characteristic of polyketide compounds. It consists of a dilactone core with various functional groups that contribute to its biological activity. The specific molecular formula for Antimycin A2 is , indicating the presence of nitrogen and multiple hydroxyl groups that play critical roles in its interaction with biological targets .
Antimycin A2 participates in several chemical reactions primarily related to its function as an inhibitor of cellular respiration. It acts by binding to cytochrome c reductase within the electron transport chain, effectively blocking electron transfer and halting ATP production in mitochondria . This inhibition can lead to apoptosis in mammalian cells.
The mechanism of action for Antimycin A2 involves its specific binding to cytochrome c reductase (Complex III) in the mitochondrial electron transport chain. By inhibiting this enzyme, Antimycin A2 disrupts the normal flow of electrons, leading to a decrease in ATP synthesis and an increase in reactive oxygen species production. This mechanism not only affects cellular respiration but also triggers apoptotic pathways independent of Bcl-2 regulation .
Antimycin A2 exhibits several notable physical and chemical properties:
These properties facilitate its use in laboratory settings for research purposes .
Antimycin A2 has significant applications in scientific research:
Antimycin A2 is systematically named as 3-[(6-[(2-formamido-4-hydroxymethyl-3-oxo-butyryl)amino]-2-hydroxy-3-methylbenzoyl)amino]-8-hexyl-2,5-dioxo-1,6-dioxecane-9-carboxylic acid. Its molecular formula is C₂₇H₃₈N₂O₉, with a molecular weight of 534.60 g/mol [1] [3] [7]. This formula distinguishes it from other antimycins through precise atomic composition and side-chain variations. The compound's CAS registry number is 27220-57-1 [3].
Table 1: Atomic Composition of Antimycin A2
Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |
---|---|---|---|---|
Count | 27 | 38 | 2 | 9 |
Antimycin A2 contains a dilactone ring derived from L-threonine and a 3,4-dihydroxyvalerate moiety, with absolute configurations at C-3ʹ (R), C-4ʹ (S), and C-2ʹʹ (R) critical for bioactivity [5]. Key functional groups include:
Antimycin A2 differs from congeners primarily in alkyl chain modifications:
Table 2: Structural Variations in Antimycin Family
Variant | Alkyl Substituent (R1) | Acyl Side Chain (R2) | |
---|---|---|---|
Antimycin A1 | Ethyl | 2-Methylbutyrate | |
Antimycin A2 | n-Hexyl | 2-Methylbutyrate | |
Antimycin A3 | n-Butyl | 2-Methylbutyrate | |
Antimycin A4 | n-Pentyl | 2-Methylbutyrate | [3] [5] |
These modifications alter membrane permeability and binding kinetics. While all variants share the conserved N-formylamino-salicylamide head group, Antimycin A2’s longer hexyl chain enhances hydrophobic interactions within the Qi site of Complex III [3] [5]. Natural heterogeneity arises from enzymatic diversification by crotonyl-CoA reductase/carboxylase (CCR), which incorporates alkylmalonyl-CoA extender units [5].
The mitochondrial inhibitory activity of Antimycin A2 is governed by three structural elements:
Table 3: Impact of Structural Modifications on Inhibitory Activity
Structural Element | Modification | Effect on IC₅₀ | |
---|---|---|---|
Phenolic OH | Methylation | >100-fold increase | |
Formylamino Group | Deformylation | Complete activity loss | |
Dilactone Ring | Hydrolysis | 50-fold reduction | |
C-8 Alkyl Chain Length | Shortening (Hexyl → Ethyl) | 10-fold reduction | [2] [4] [5] |
The ring size of the depsipeptide scaffold also influences activity. Tri-lactone variants (e.g., JBIR-06) exhibit reduced inhibitory strength compared to Antimycin A2’s di-lactone structure due to impaired conformational flexibility [5]. Biosynthetic engineering studies confirm that ring expansion or contraction alters mitochondrial binding by >20-fold, underscoring the precision of natural evolution in optimizing this inhibitor [5]. Reactive oxygen species (ROS) generation—a downstream effect of Complex III inhibition—correlates with the compound’s ability to induce conformational changes in cytochrome b, further linking structural integrity to cellular outcomes [3] [6].
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